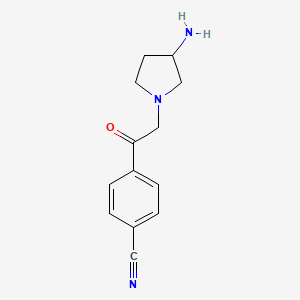

![molecular formula C7H8N6 B1491679 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-96-7](/img/structure/B1491679.png)

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

説明

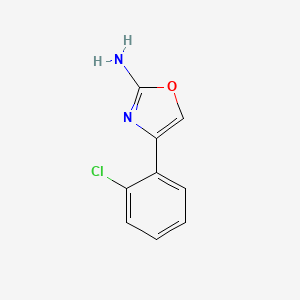

“7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C6H6N6 . It’s a member of the pyrazole family, a class of compounds that are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives, including “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields .科学的研究の応用

Medicinal Chemistry

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: has significant implications in medicinal chemistry due to its pyrazole core, which is present in many pharmaceutical agents . Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antipsychotic, and analgesic properties. The azidomethyl group could potentially be used for click chemistry applications in drug development, allowing for the creation of diverse drug candidates with potential therapeutic applications.

Agriculture

In the agricultural sector, pyrazole derivatives are utilized for their bioactivity. They serve as key intermediates in the synthesis of agrochemicals such as pesticides and herbicides . The azidomethyl group in the compound could enhance the binding affinity of these chemicals to their biological targets, improving their efficacy as agrochemicals.

Material Science

The compound’s unique structure makes it a candidate for the synthesis of advanced materials. Its incorporation into polymers or coatings could impart novel properties like increased thermal stability or reactivity . The azide functionality is particularly useful in creating cross-linked polymers through azide-alkyne cycloaddition reactions.

Industrial Chemistry

In industrial chemistry, the compound can be used as a building block for synthesizing various industrially relevant chemicals . Its ability to undergo a range of chemical reactions makes it a versatile intermediate in the production of dyes, resins, and other polymers.

Environmental Science

The azidomethyl group can react with pollutants, potentially leading to the degradation of hazardous substances in the environment . This reactivity could be harnessed in environmental cleanup efforts, such as the treatment of industrial waste or the remediation of contaminated sites.

Biochemistry

In biochemistry, the compound could be used to study protein interactions and enzyme mechanisms . The azide group can be a photoaffinity label in biochemical assays, helping to elucidate the structure and function of biomolecules.

Photophysical Studies

Pyrazole derivatives exhibit exceptional photophysical properties, making them suitable for use in the development of optical materials and fluorescent probes . The compound could be used to create new materials that change their properties in response to light, which has applications in sensors and imaging technologies.

Synthetic Organic Chemistry

The compound serves as a key intermediate in the synthesis of more complex organic molecules . Its reactivity allows for the construction of diverse heterocyclic compounds, which are crucial in the development of new organic synthesis methodologies.

Safety And Hazards

While specific safety data for “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemical compounds with care. Pyrazole, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The synthesis of pyrano[2,3-c]pyrazole derivatives, including “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, through the integration of green methodologies is a promising future direction .

特性

IUPAC Name |

7-(azidomethyl)-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c1-12-2-3-13-7(12)6(5-10-13)4-9-11-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQWYVBONHJEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)